4-cyclopropyl-6-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine
CAS No.: 2319801-47-1
Cat. No.: VC5024093
Molecular Formula: C19H21FN4O2
Molecular Weight: 356.401
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2319801-47-1 |
|---|---|
| Molecular Formula | C19H21FN4O2 |
| Molecular Weight | 356.401 |
| IUPAC Name | [4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(3-fluoropyridin-4-yl)methanone |
| Standard InChI | InChI=1S/C19H21FN4O2/c20-16-10-21-6-3-15(16)19(25)24-7-4-13(5-8-24)11-26-18-9-17(14-1-2-14)22-12-23-18/h3,6,9-10,12-14H,1-2,4-5,7-8,11H2 |
| Standard InChI Key | MQHSPSHWBYQPFZ-UHFFFAOYSA-N |
| SMILES | C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4=C(C=NC=C4)F |
Introduction
The compound 4-cyclopropyl-6-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic molecule that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds, similar to benzene and pyridine, but with nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound incorporates a cyclopropyl group, a fluorinated pyridine moiety, and a piperidine ring, which are linked through various functional groups.
Given the lack of specific information on this compound in the provided search results, this article will focus on the general aspects of pyrimidine derivatives and related compounds, highlighting their synthesis, biological activities, and potential applications.
Synthesis of Pyrimidine Derivatives
Pyrimidine derivatives can be synthesized through various methods, often involving condensation reactions or nucleophilic substitutions. For example, the synthesis of pyrimidine derivatives may start with commercially available pyrimidine bases, which are then modified through reactions such as alkylation, acylation, or halogenation.
Synthesis Steps:
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Starting Materials: Pyrimidine bases or their derivatives.
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Alkylation/Acylation: Introduction of alkyl or acyl groups to the pyrimidine ring.
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Halogenation: Introduction of halogen atoms to the ring.
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Nucleophilic Substitution: Replacement of halogen atoms with other functional groups.
Biological Activities of Pyrimidine Derivatives
Pyrimidine derivatives exhibit a wide range of biological activities, including antiviral, antibacterial, anticancer, and antimalarial properties. These activities are often attributed to their ability to interact with enzymes or receptors involved in disease pathways.
Biological Activities:
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Antiviral: Inhibition of viral replication by targeting viral enzymes.
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Antibacterial: Inhibition of bacterial growth by interfering with bacterial DNA synthesis.
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Anticancer: Inhibition of cell proliferation by targeting specific enzymes or pathways.
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Antimalarial: Inhibition of parasite growth by targeting enzymes essential for parasite survival.
Potential Applications
Given their diverse biological activities, pyrimidine derivatives have potential applications in medicine, particularly in the development of new drugs for infectious diseases and cancer.
Potential Applications:
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Pharmaceuticals: Development of new drugs targeting specific disease pathways.
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Agricultural Chemicals: Potential use as plant growth regulators or pesticides.
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Research Tools: Use in biochemical assays to study enzyme mechanisms.
Data Tables
While specific data for 4-cyclopropyl-6-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine is not available, the following table illustrates general properties of pyrimidine derivatives:
| Property | Description |
|---|---|
| Molecular Structure | Heterocyclic aromatic ring with nitrogen atoms at positions 1 and 3. |
| Synthesis Methods | Condensation reactions, nucleophilic substitutions. |
| Biological Activities | Antiviral, antibacterial, anticancer, antimalarial. |
| Potential Applications | Pharmaceuticals, agricultural chemicals, research tools. |
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